

Application Notes: Live-Cell Imaging of Condensin II Dynamics During Mitosis

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Compound of Interest

Compound Name: *Comosone II*

Cat. No.: *B12379971*

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Introduction

The faithful segregation of the genome during cell division is paramount for cellular and organismal viability. This process relies on the dramatic structural reorganization of chromatin into compact, manageable chromosomes. The condensin complexes are master regulators of this process, utilizing ATP hydrolysis to organize and compact chromatin. Vertebrate cells possess two distinct condensin complexes, Condensin I and Condensin II, which have unique compositions and play non-redundant roles in chromosome architecture. Condensin II is comprised of the core SMC2/SMC4 subunits and three specific non-SMC subunits: NCAPD3, NCAPG2, and NCAPH2.

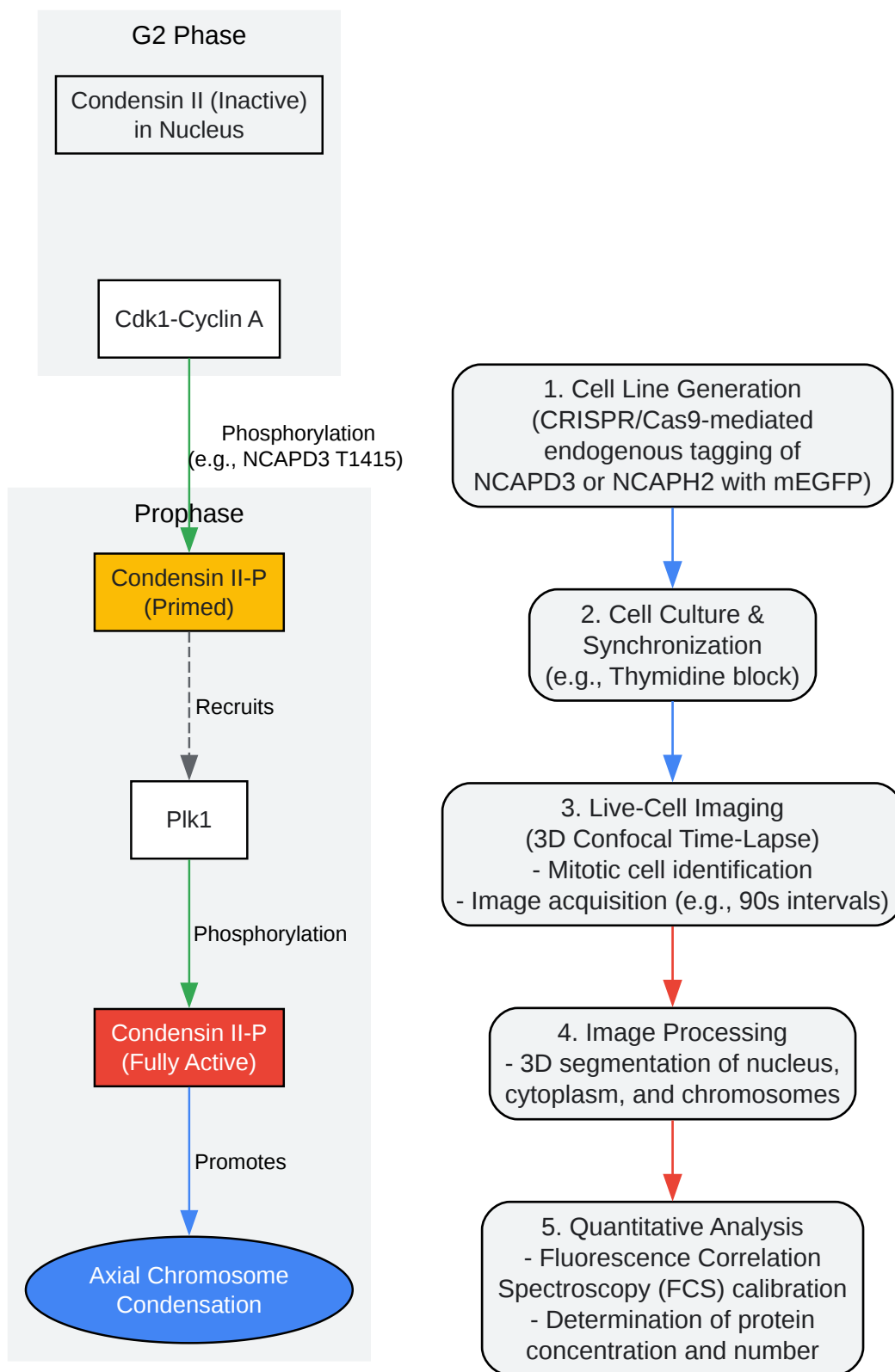
Live-cell imaging has been instrumental in revealing the distinct spatial and temporal dynamics of these two complexes. Condensin II is localized to the nucleus during interphase and plays a critical role in the early stages of chromosome condensation during prophase. It is responsible for establishing the longitudinal axis of the chromosome through a process of axial compaction. In contrast, Condensin I is cytoplasmic and can only access the chromosomes after the nuclear envelope breaks down (NEBD) in prometaphase, where it contributes to lateral compaction. Understanding the precise dynamics of Condensin II is therefore essential for elucidating the foundational steps of mitotic chromosome assembly and identifying potential targets for therapeutic intervention in diseases characterized by mitotic errors, such as cancer.

These application notes provide a summary of the quantitative data, key regulatory pathways, and detailed protocols for visualizing and analyzing Condensin II dynamics in living mitotic cells

using fluorescence microscopy.

Regulatory & Functional Pathways

The activity and localization of Condensin II are tightly regulated throughout the cell cycle, primarily through phosphorylation by key mitotic kinases. The Cyclin-dependent kinase 1 (Cdk1) in complex with Cyclin A and B, along with Polo-like kinase 1 (Plk1), are central to this regulation. In prophase, Cdk1-Cyclin A phosphorylates Condensin II subunits within the nucleus, initiating its chromosome condensation activity.[1] Specifically, Cdk1-mediated phosphorylation of the NCAPD3 subunit creates a docking site for Plk1, which then further phosphorylates the complex, leading to full activation and robust chromosome condensation.[2]



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References

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- 2. The initial phase of chromosome condensation requires Cdk1-mediated phosphorylation of the CAP-D3 subunit of condensin II - PMC [pmc.ncbi.nlm.nih.gov]
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